Cas no 1208170-22-2 (1-(Phenylsulfonyl)-1H-pyrazol-4-amine)

1-(Phenylsulfonyl)-1H-pyrazol-4-amine is a versatile heterocyclic compound featuring a pyrazole core functionalized with a phenylsulfonyl group and an amine substituent at the 4-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The sulfonyl group enhances stability and modulates electronic properties, while the amine functionality offers a handle for further derivatization. Its well-defined reactivity profile allows for selective transformations, facilitating the construction of complex molecular architectures. The compound’s purity and consistent performance make it suitable for research and industrial applications requiring precise control over synthetic pathways.
1-(Phenylsulfonyl)-1H-pyrazol-4-amine structure
1208170-22-2 structure
Product Name:1-(Phenylsulfonyl)-1H-pyrazol-4-amine
CAS No:1208170-22-2
MF:C9H9N3O2S
MW:223.251660108566
CID:2111452
Update Time:2025-06-10

1-(Phenylsulfonyl)-1H-pyrazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(phenylsulfonyl)-1H-Pyrazol-4-amine
    • PWQXSOVACFDBDD-UHFFFAOYSA-N
    • 1-(Phenylsulfonyl)-1H-pyrazol-4-amine
    • Inchi: 1S/C9H9N3O2S/c10-8-6-11-12(7-8)15(13,14)9-4-2-1-3-5-9/h1-7H,10H2
    • InChI Key: PWQXSOVACFDBDD-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(N1C=C(C=N1)N)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 306
  • Topological Polar Surface Area: 86.4

1-(Phenylsulfonyl)-1H-pyrazol-4-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM331645-1g
1-(Phenylsulfonyl)-1H-pyrazol-4-amine
1208170-22-2 95%+
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$309 2023-02-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1154235-1g
1-(Phenylsulfonyl)-1H-pyrazol-4-amine
1208170-22-2 98%
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¥3009.00 2024-08-09

Additional information on 1-(Phenylsulfonyl)-1H-pyrazol-4-amine

Introduction to 1-(Phenylsulfonyl)-1H-pyrazol-4-amine (CAS No: 1208170-22-2)

1-(Phenylsulfonyl)-1H-pyrazol-4-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 1208170-22-2, belongs to the pyrazole class of heterocyclic compounds, which are widely recognized for their diverse pharmacological applications. The presence of a phenylsulfonyl group and an amine substituent in its molecular structure endows it with distinct chemical and biological characteristics that make it a promising candidate for further research and development.

The molecular structure of 1-(Phenylsulfonyl)-1H-pyrazol-4-amine consists of a pyrazole core substituted with a phenylsulfonyl group at the 1-position and an amine group at the 4-position. This arrangement contributes to its reactivity and potential interactions with biological targets. The phenylsulfonyl group, in particular, is known for its ability to modulate enzyme activity and receptor binding, making it a valuable moiety in drug design. The amine group, on the other hand, can participate in hydrogen bonding and ionic interactions, further enhancing its potential as a pharmacophore.

In recent years, there has been a growing interest in exploring the therapeutic potential of pyrazole derivatives. These compounds have shown promise in various preclinical studies as inhibitors of kinases, enzymes involved in signal transduction pathways, and other targets relevant to diseases such as cancer, inflammation, and infectious disorders. The specific combination of functional groups in 1-(Phenylsulfonyl)-1H-pyrazol-4-amine suggests that it may exhibit inhibitory activity against certain enzymes or receptors, although this remains to be fully elucidated through rigorous biochemical and pharmacological investigations.

One of the most compelling aspects of 1-(Phenylsulfonyl)-1H-pyrazol-4-amine is its structural versatility. The pyrazole core can be modified at various positions to fine-tune its biological activity. For instance, additional substituents can be introduced to enhance binding affinity or selectivity for specific targets. This flexibility makes it an attractive scaffold for medicinal chemists looking to develop novel therapeutic agents. Moreover, the compound's solubility and stability under various conditions make it suitable for further exploration in drug formulation and delivery systems.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates like 1-(Phenylsulfonyl)-1H-pyrazol-4-amine. Molecular docking studies can predict how this compound might interact with biological targets such as proteins or nucleic acids. These predictions are invaluable for guiding experimental design and prioritizing compounds for further testing. Additionally, machine learning algorithms can be employed to analyze large datasets and identify patterns that correlate with biological activity, thereby accelerating the drug discovery process.

The synthesis of 1-(Phenylsulfonyl)-1H-pyrazol-4-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations such as sulfonylation and amination. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with greater efficiency and scalability, which is crucial for both research purposes and potential industrial applications.

In conclusion, 1-(Phenylsulfonyl)-1H-pyrazol-4-amine (CAS No: 1208170-22-2) represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural features and reported biological activities make it a compelling candidate for further investigation. As our understanding of molecular interactions continues to evolve, compounds like this one are likely to play a crucial role in the development of new treatments for various diseases. Continued research into its pharmacological properties will be essential to unlock its full therapeutic potential.

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